molecular formula C15H18N2OS B2650505 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide CAS No. 861432-81-7

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide

Cat. No.: B2650505
CAS No.: 861432-81-7
M. Wt: 274.38
InChI Key: ZMPBJLLTFXHYEU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide typically involves the reaction of 4-tert-butylphenylthiophene-3-carboxylic acid with ammonia or an amine source under suitable conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)10-6-4-9(5-7-10)11-8-19-14(17)12(11)13(16)18/h4-8H,17H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPBJLLTFXHYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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